6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole-pyridazine core. Its synthesis typically involves the cyclization of 3-chloro-6-hydrazinopyridazine with aromatic aldehydes under reflux conditions in ethanol and acetic acid, followed by further functionalization (e.g., hydrazine hydrate treatment) to introduce substituents . The 4-chlorophenyl group at position 3 and the chlorine atom at position 6 are critical for its electronic and steric properties, influencing both reactivity and biological activity.
Properties
IUPAC Name |
6-chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-8-3-1-7(2-4-8)11-15-14-10-6-5-9(13)16-17(10)11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQKNWMRZMYDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501190524 | |
| Record name | 6-Chloro-3-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501190524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7190-81-0 | |
| Record name | 6-Chloro-3-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7190-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501190524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of imidazole derivatives with chlorinated alkanes. One common method includes the use of hydrazine hydrate, acetonitrile, and ethanol as starting materials . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2-8°C to ensure stability and prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the replacement of the chlorine atom.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Coupling Reactions: Often used in the synthesis of more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, used in substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of light-sensitive materials, coatings, and high-performance polymers.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Kinase Inhibition
- Target Compound: Not directly tested, but analogs with 3-aryl groups (e.g., 3-phenyl) show potent LRRK2 inhibition (IC₅₀ < 100 nM) in trans-autophosphorylation assays. The 6-thioether side chain enhances potency .
- 3-(Trifluoromethyl)-analog (Compound 6) : Exhibits BRD4 bromodomain inhibition (IC₅₀ = 0.8 µM) due to hydrophobic interactions with the acetyl-lysine binding pocket .
Antimicrobial Activity
- 3-(4-Chlorophenyl)-6-aryl analogs : Demonstrate moderate antifungal activity (MIC = 16–32 µg/mL) against Candida albicans, outperforming 3-methylphenyl derivatives .
- 3-(4-Fluorophenyl)-analog : Shows superior antibacterial activity (MIC = 8 µg/mL) against Staphylococcus aureus compared to the target compound (MIC = 16 µg/mL) .
Metabolic and Endocrine Effects
- 3-(m-Tolyl)-6-piperazine analog: Acts as a DPP-4 inhibitor (IC₅₀ = 0.12 µM) with insulinotropic activity in pancreatic β-cells, highlighting the role of 6-position modifications in targeting diabetes .
Physicochemical Properties
Lipophilicity (logP)
Biological Activity
6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 7190-81-0) is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C11H6Cl2N4
- Molecular Weight: 265.10 g/mol
- CAS Number: 7190-81-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial agent and its effects on different biological pathways.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC): Compounds in the triazolo family have shown MIC values as low as 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity .
- Biofilm Formation Inhibition: These compounds have also been reported to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition: Similar compounds have been found to inhibit specific enzymes involved in bacterial growth and survival.
- Cell Membrane Disruption: The compound may disrupt bacterial cell membranes, leading to cell lysis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives including this compound. The results indicated that these derivatives exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Derivative A | 0.22 | Staphylococcus aureus |
| Derivative B | 0.25 | Escherichia coli |
| 6-Chloro... | TBD | TBD |
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of triazolo derivatives has revealed that modifications at specific positions on the triazole ring can enhance biological activity. For example:
- Substituents at the 6-position have been shown to improve enzyme inhibition rates.
- Compounds with electron-withdrawing groups at the para position of the phenyl ring exhibited increased potency.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclization of 6-chloro-3-hydrazinopyridazine with substituted benzaldehydes, followed by oxidative ring closure using agents like iodine monochloride or lead tetraacetate . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. ethanol), temperature control (reflux vs. room temperature), and catalyst selection (e.g., iodobenzene diacetate for improved yields). Purity can be enhanced via recrystallization from ethanol or column chromatography .
Q. How can the crystal structure and intramolecular interactions of this compound be elucidated?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. Hydrogen bonding (C–H⋯N) and π-π stacking interactions can be quantified using SHELX software (e.g., SHELXL for refinement) . Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) complement crystallography by identifying functional groups (e.g., C–Cl stretching at ~770 cm⁻¹ in IR) and confirming substituent positions .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodology : Use kinase inhibition assays (e.g., MAPK or Pim-1 kinases) with fluorescence-based ADP-Glo™ kits. Cell viability can be assessed via MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values calculated using nonlinear regression . Dose-response curves and controls (e.g., staurosporine as a positive control) are critical for reproducibility .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodology : Refer to Safety Data Sheets (SDS) for hazard mitigation: use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C under inert gas (e.g., argon) to prevent decomposition. Monitor for hazardous byproducts (e.g., hydrogen chloride or nitrogen oxides during combustion) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methodology : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky substituents (e.g., tert-butyl) to modulate steric and electronic effects. Compare binding affinities using molecular docking (e.g., AutoDock Vina) against kinase ATP-binding pockets. Validate predictions with enzymatic assays .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology : Investigate assay-specific variables:
- Solubility : Use DMSO stocks ≤0.1% to avoid cytotoxicity.
- Cell line variability : Test across multiple lines (e.g., MCF-7 vs. A549).
- Metabolic stability : Perform hepatic microsome assays to identify rapid degradation .
Q. What strategies address challenges in crystallizing this compound for structural studies?
- Methodology : Screen crystallization solvents (e.g., DMF/water vs. acetone/hexane) and exploit π-π interactions by introducing co-crystallizing agents (e.g., benzoic acid derivatives). For polymorph control, use slow evaporation and seed crystals. Refine data with SHELXL to resolve disorder .
Q. How can mechanistic studies elucidate its enzyme inhibition mode (competitive vs. allosteric)?
- Methodology :
- Kinetic assays : Measure Vmax and Km under varying substrate/inhibitor concentrations.
- X-ray crystallography : Resolve inhibitor-enzyme co-crystals (e.g., PDB deposition).
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories .
Q. What analytical techniques quantify degradation products under stress conditions?
- Methodology : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to identify hydrolytic (e.g., dechlorination) or oxidative degradation. Compare with forced degradation (e.g., H₂O₂ exposure) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
